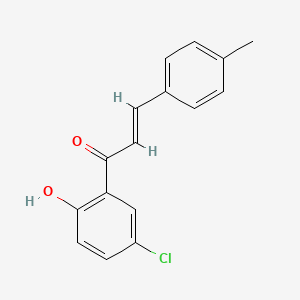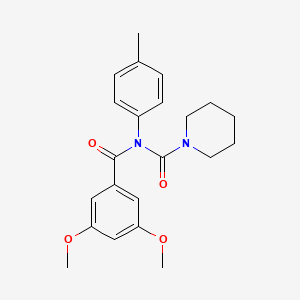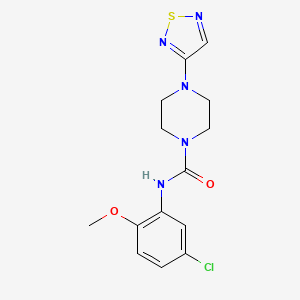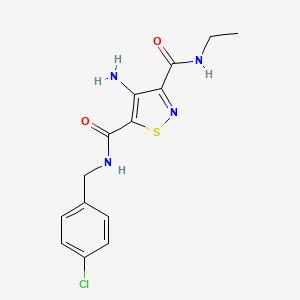
(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13ClO2 and its molecular weight is 272.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiral Discrimination and Enantioseparation
Studies have delved into the chromatographic enantioseparation abilities of chalcone derivatives, highlighting their potential in separating enantiomers of certain compounds. This capability is crucial for the pharmaceutical industry, where the activity of drug substances can vary significantly between enantiomers. For instance, chromatographic enantioseparation using cellulose derivatives as chiral stationary phases has been demonstrated for certain bi-naphthol derivatives, showcasing the potential of chalcones and related compounds in resolving enantiomeric mixtures (Yashima, Yamamoto, & Okamoto, 1996).
Crystal Structure Analysis
Research on the crystal structures of chalcone derivatives provides insights into their molecular geometry, hydrogen bonding patterns, and potential for forming supramolecular assemblies. The crystal structures of chalcones have been analyzed to understand their intermolecular interactions and packing in the solid state, which are important for their application in materials science and pharmaceuticals (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).
Selective Sensing and Chemical Reactivity
Chalcone derivatives have been explored for their selective sensing abilities, particularly in detecting fluoride ions. Such compounds can undergo color changes upon interaction with specific analytes, making them useful for developing colorimetric sensors. For example, studies have reported on the synthesis of molecules that change color in the presence of fluoride ions, indicating the potential of chalcone compounds in environmental monitoring and diagnostic applications (Ma, Li, Zong, Men, & Xing, 2013).
Supramolecular Chemistry
The self-assembly of chalcone derivatives into supramolecular structures has been investigated, revealing their potential in creating novel materials with specific properties. These studies are important for the development of nanotechnology, drug delivery systems, and materials science, where the controlled assembly of molecules into higher-order structures can lead to materials with novel properties (Percec, Peterca, Sienkowska, Ilies, Aqad, Šmidrkal, & Heiney, 2006).
Electronic Properties and Chemical Reactivity
Computational studies on chalcone derivatives have provided insights into their molecular structure, electronic properties, and chemical reactivity. These studies use methods like density functional theory (DFT) to predict the behavior of these compounds under various conditions, aiding in the design of new materials and drugs. For instance, research on the electronic properties of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has explored its geometrical entities, electronic properties, and reactivity, offering a basis for further exploration of its potential applications in materials science and pharmaceuticals (Adole, Koli, Shinde, & Shinde, 2020).
Non-linear Optical Properties
The non-linear optical (NLO) properties of chalcone derivatives have been studied, highlighting their potential in photonics and optoelectronics. These properties are crucial for applications in optical switching, data storage, and telecommunications. Research into the NLO properties of chalcones, supported by density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, suggests these compounds as promising candidates for the development of new optical materials (Singh, Saxena, Prasad, & Kumar, 2012).
Propriétés
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-11-2-4-12(5-3-11)6-8-15(18)14-10-13(17)7-9-16(14)19/h2-10,19H,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDZYSGZLCUOCA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2576543.png)
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2576545.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2576547.png)
![N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide](/img/structure/B2576548.png)

![2,2,2-Trifluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B2576551.png)

![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2576556.png)

![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)
![[1-(4-Chlorophenyl)-2-phenylethyl]hydrazine](/img/structure/B2576561.png)
![N-[(3-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2576562.png)


